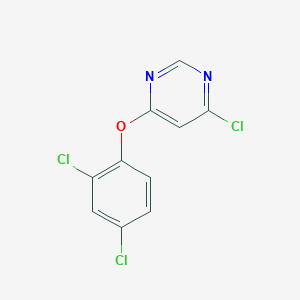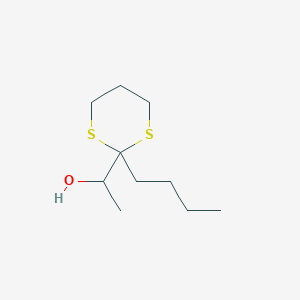
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H20OS2. It is a pale yellow to colorless oil with a boiling point of approximately 328°C . This compound contains a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms. The presence of the dithiane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dithiane with butyl lithium to form a dithiane anion, which is then reacted with an appropriate electrophile to introduce the butyl group . The resulting intermediate is then subjected to hydrolysis to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.
Aplicaciones Científicas De Investigación
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study the interactions of sulfur-containing compounds with biological systemsIn industry, it is used in the production of various chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The dithiane ring can undergo oxidation to form reactive intermediates, which can interact with proteins, enzymes, and other biomolecules . These interactions can lead to changes in the activity and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the context and the specific biological system being studied.
Comparación Con Compuestos Similares
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol can be compared with other similar compounds, such as 1,3-dithiane and its derivatives . These compounds share the common feature of the dithiane ring but differ in the substituents attached to the ring. The presence of the butyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from other dithiane derivatives. Similar compounds include 1,3-dithiane, 1,3-dithiolane, and their various substituted derivatives .
Propiedades
Fórmula molecular |
C10H20OS2 |
|---|---|
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
1-(2-butyl-1,3-dithian-2-yl)ethanol |
InChI |
InChI=1S/C10H20OS2/c1-3-4-6-10(9(2)11)12-7-5-8-13-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
SXXAANOBJAUWBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(SCCCS1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14113080.png)
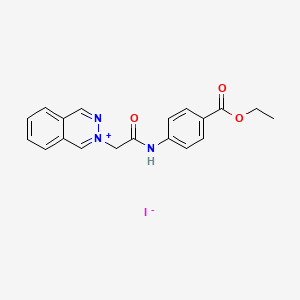
![3-Hydroxy-2-[(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one](/img/structure/B14113096.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B14113103.png)
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)

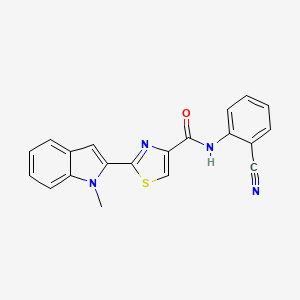
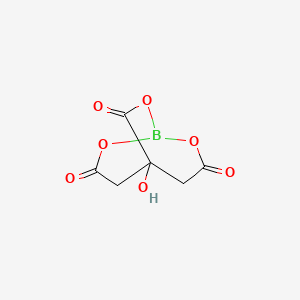
![3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113121.png)

![Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate](/img/structure/B14113125.png)
![1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B14113126.png)
